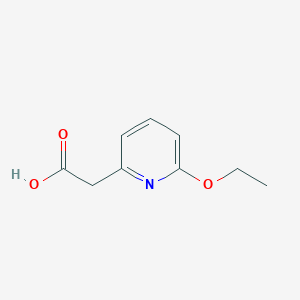

2-(6-Ethoxypyridin-2-yl)acetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-ethoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-5-3-4-7(10-8)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGHBFPCCJVSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 6 Ethoxypyridin 2 Yl Acetic Acid and Its Precursors

Retrosynthetic Strategies for 2-(6-Ethoxypyridin-2-yl)acetic Acid

Retrosynthetic analysis of this compound reveals several viable disconnection points. The primary disconnection is at the C-C bond between the pyridine (B92270) ring and the acetic acid moiety. This leads to a pyridyl synthon and a two-carbon synthon, which can be derived from various reagents. Another key disconnection involves the ethoxy group, suggesting a precursor such as a 6-halopyridine or a pyridine N-oxide derivative that can be functionalized.

A common retrosynthetic approach starts by disconnecting the acetic acid side chain, leading back to a 2-(halomethyl)-6-ethoxypyridine intermediate. This intermediate can be further disconnected to 2-methyl-6-ethoxypyridine, which in turn can be synthesized from 2-chloro-6-methylpyridine (B94459) or its N-oxide. Alternatively, the entire pyridylacetic acid ester can be constructed in a convergent manner, for instance, by coupling a suitable pyridine derivative with a malonic ester derivative followed by hydrolysis and decarboxylation.

Classical and Modern Synthetic Routes to Pyridylacetic Acid Derivatives

The synthesis of pyridylacetic acid derivatives has evolved from classical methods to more efficient and versatile modern techniques. These routes often involve the strategic functionalization of the pyridine ring and the subsequent introduction of the acetic acid side chain.

Functionalization of Pyridine Ring Systems: Halopyridines and N-Oxides

Halopyridines are versatile starting materials for the synthesis of pyridylacetic acid derivatives. acs.orgresearchgate.net They readily undergo nucleophilic substitution or cross-coupling reactions. For instance, a 2-halopyridine can be coupled with a malonic ester in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired pyridylacetic acid. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a powerful tool for introducing the acetic acid moiety or a precursor group. acs.orgresearchgate.net

Pyridine N-oxides are another important class of precursors. nih.govabertay.ac.uk The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. nih.govsemanticscholar.org This allows for the direct introduction of various functional groups. For example, a pyridine N-oxide can react with a nucleophile like a malonate derivative, followed by deoxygenation of the N-oxide to yield the substituted pyridine. nih.gov This approach is often milder than methods requiring harsh conditions for the substitution of halopyridines. acs.org

Alkylation and Carboxylation Approaches to the Acetic Acid Moiety

The acetic acid side chain can be introduced through various alkylation and carboxylation strategies. One common method involves the alkylation of a picoline (methylpyridine) derivative. youtube.com The methyl group of a picoline can be deprotonated with a strong base to form a picolyl anion, which can then be alkylated with a suitable electrophile. For instance, reacting the picolyl anion with carbon dioxide followed by an acidic workup yields the corresponding pyridylacetic acid. researchgate.netresearchgate.net

Direct carboxylation of the pyridine ring is also a viable route. This can be achieved by metalation of the pyridine ring followed by quenching with carbon dioxide. However, controlling the regioselectivity of this reaction can be challenging.

Multi-Component Reactions and One-Pot Syntheses (e.g., utilizing Meldrum's Acids)

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies for the construction of complex molecules like pyridylacetic acid derivatives from simple starting materials in a single step. acsgcipr.orgnih.govyoutube.com These methods offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

A notable example is the three-component synthesis of pyridylacetic acid derivatives utilizing Meldrum's acid. nih.govresearchgate.netresearchgate.net In this approach, a pyridine-N-oxide is activated and undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and is subjected to ring-opening and decarboxylation by a nucleophile, such as an alcohol or an amine, to afford the desired pyridylacetic acid derivative. nih.govresearchgate.net This method allows for the convenient synthesis of a diverse range of substituted 2-(pyridyl)acetic acid derivatives. nih.govacs.orgresearchgate.net One-pot procedures involving the sequential Knoevenagel condensation of Meldrum's acid with aldehydes, followed by conjugate reduction and alkylation, have also been described for preparing substituted Meldrum's acid derivatives which can then be used in such syntheses. lookchem.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral pyridylacetic acid derivatives is of great interest, particularly for pharmaceutical applications where a specific enantiomer may exhibit the desired biological activity. Chiral auxiliaries, catalysts, and resolving agents can be employed to achieve high enantioselectivity.

One approach involves the use of a chiral auxiliary attached to the acetic acid moiety or the pyridine ring. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. Asymmetric catalysis, using chiral metal complexes or organocatalysts, provides a more efficient route to enantiomerically enriched products. For example, the asymmetric hydrogenation of a pyridylacrylic acid precursor using a chiral rhodium or ruthenium catalyst can yield the corresponding chiral pyridylacetic acid. The catalytic dynamic resolution of lithiated pyridine derivatives has also been shown to be an effective method for the asymmetric synthesis of 2-substituted pyridines.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The choice of catalytic system and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of this compound. Palladium-based catalysts are widely used for cross-coupling reactions in the synthesis of pyridylacetic acid derivatives. acs.orgresearchgate.net The choice of ligand, base, solvent, and temperature can significantly impact the efficiency of these reactions.

In the context of multi-component reactions involving Meldrum's acid, the activation of the pyridine-N-oxide is a key step. nih.gov Reagents like tosyl chloride in the presence of a base such as triethylamine (B128534) are commonly used for this purpose. nih.govacs.org Subsequent ring-opening and decarboxylation conditions, including the choice of nucleophile and solvent, are optimized to maximize the yield of the desired product. nih.govresearchgate.net For instance, using sodium methoxide (B1231860) in methanol (B129727) or potassium tert-butoxide in other alcohols can lead to the formation of the corresponding esters. acs.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. This involves a critical evaluation of solvents, reagents, catalysts, and energy consumption in the synthetic pathway.

Safer Solvents: A primary target for greening the synthesis is the replacement of hazardous solvents like DMF, commonly used in the ethoxylation step. Greener alternatives to polar aprotic solvents have been extensively researched. Polyethylene glycols (PEGs), particularly PEG-400, have emerged as effective and biodegradable solvent replacements for nucleophilic aromatic substitution reactions. researchgate.net Other promising alternatives include bio-based solvents like Cyrene™ (dihydrolevoglucosenone) and solvent mixtures such as DMSO/ethyl acetate, which can offer comparable performance with an improved environmental profile. wikipedia.orgnih.govmerckmillipore.com

Catalytic and Energy-Efficient Methods: To enhance the efficiency and reduce the environmental impact of the synthesis, several green technologies can be applied.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for the synthesis of pyridine derivatives. researchgate.netyoutube.com For the ethoxylation step, microwave heating can lead to faster, cleaner reactions with potentially higher yields compared to conventional heating methods. researchgate.net

Phase-Transfer Catalysis (PTC): The ethoxylation of 2-chloro-6-methylpyridine can be significantly improved by employing phase-transfer catalysis. PTC allows the reaction to occur in a biphasic system (e.g., aqueous NaOH/ethanol (B145695) and an organic solvent like toluene), avoiding the need for anhydrous conditions and strong, moisture-sensitive bases like sodium ethoxide. Catalysts such as quaternary ammonium (B1175870) salts facilitate the transfer of the ethoxide ion to the organic phase, enabling the reaction to proceed under milder conditions. wordpress.comprimescholars.com This methodology often leads to higher yields, reduced cycle times, and the elimination of hazardous reagents and solvents. google.com

Greener Oxidation Methods: The oxidation of the methyl group is a key step where green chemistry can have a substantial impact. Instead of stoichiometric and wasteful oxidants like KMnO4, catalytic methods using molecular oxygen or air as the ultimate oxidant are highly desirable. yorku.ca While direct catalytic C-H oxidation of alkylpyridines to carboxylic acids is challenging, two-step processes involving catalytic oxidation to an alcohol or aldehyde followed by a second catalytic oxidation to the acid are more developed. For instance, the oxidation of ethanol to acetic acid can be achieved with high selectivity using multicomponent metal oxide catalysts. researchgate.net Biocatalysis offers another promising avenue, with enzymes capable of selectively oxidizing side chains on aromatic rings under mild, aqueous conditions.

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in converting reactants into the final product, is a key metric in green chemistry. wordpress.comprimescholars.com Synthetic routes that involve addition reactions or catalytic processes generally have higher atom economy than multi-step sequences that use stoichiometric reagents and generate significant byproducts. For instance, a direct catalytic C-H carboxylation of 2-ethoxy-6-methylpyridine (B175199) would have a near-perfect atom economy, whereas a multi-step route involving halogenation, cyanation, and hydrolysis would have a much lower atom economy due to the generation of multiple byproducts.

The following table compares a conventional synthetic approach with a proposed greener alternative for the synthesis of this compound, highlighting the application of green chemistry principles.

| Step | Conventional Method | Greener Alternative | Green Chemistry Principle Applied |

| Ethoxylation | Sodium ethoxide in DMF, high temperature. | Sodium hydroxide/ethanol, Phase-Transfer Catalyst (e.g., TBAB), Toluene, Microwave irradiation. | Safer solvent, energy efficiency, catalytic method, milder conditions. |

| Side-Chain Oxidation | Stoichiometric KMnO4, heat. | Catalytic air oxidation with a metal catalyst or biocatalytic oxidation. | High atom economy, avoidance of hazardous reagents, use of renewable resources (for biocatalysis). |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process.

Chemical Reactivity and Derivatization Strategies of 2 6 Ethoxypyridin 2 Yl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, decarboxylation, and reduction or oxidation processes.

The carboxylic acid moiety of 2-(6-ethoxypyridin-2-yl)acetic acid readily undergoes esterification and amidation, common reactions for forming derivatives. libretexts.org These transformations are crucial for altering the compound's physical and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of strong acid, is a common approach. ulethbridge.ca Alternatively, the carboxylate can be used in a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. libretexts.org For instance, the synthesis of ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate has been reported through the interaction of the corresponding carboxylic acid with an ethylating agent. nih.gov

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. libretexts.org A direct conversion can also be achieved by heating the ammonium (B1175870) carboxylate salt. libretexts.org The interaction between a carboxylic acid and a 2-amino heterocyclic ring system frequently results in the formation of a robust R22(8) motif, a common feature in crystal engineering. nih.gov

A variety of amides can be prepared, as demonstrated by the synthesis of N2,N6-bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamides from the corresponding acid chloride and amino acid esters. mdpi.com

| Reaction Type | General Reactants | Common Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat | Ester |

| Amidation | This compound + Amine | Coupling agent (e.g., DCC) or heat | Amide |

The removal of the carboxyl group, or decarboxylation, from pyridineacetic acids can be influenced by the position of the side chain and the reaction conditions. For pyridine-2-acetic acid, the proximity of the nitrogen atom can play a crucial role. The decarboxylation rate is often highest for the ortho isomer (2-substituted) compared to the meta (3-substituted) and para (4-substituted) isomers. vedantu.com This is attributed to the formation of an intramolecular hydrogen bond, creating a hydrogen bridge between the carboxylate and the pyridine (B92270) nitrogen, which facilitates the removal of carbon dioxide. vedantu.com

The mechanism can proceed through the formation of a zwitterion or an ylide intermediate. cdnsciencepub.comcdnsciencepub.com In aqueous solutions, the decarboxylation rates of pyridinecarboxylic acids often show a maximum at an intermediate pH, suggesting that the isoelectric species is the one undergoing decarboxylation. cdnsciencepub.com For 3-substituted picolinic acids, steric hindrance from the substituent can push the carboxyl group out of coplanarity with the ring, which can accelerate decarboxylation in the acid form but inhibit it in the anionic form. cdnsciencepub.com

| Factor | Influence on Decarboxylation Rate | Mechanistic Implication |

|---|---|---|

| Position of Acetic Acid Group | ortho > meta > para | Intramolecular hydrogen bonding in the ortho isomer facilitates CO₂ removal. vedantu.com |

| pH of Solution | Rate is maximal at an intermediate pH. | The isoelectric species is likely the reactive form. cdnsciencepub.com |

| Substituents on the Ring | Can have steric and electronic effects that alter reaction rates. cdnsciencepub.com | Affects the coplanarity of the carboxyl group and the stability of intermediates. cdnsciencepub.com |

The functional groups of this compound can undergo both reduction and oxidation.

Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comlibretexts.orgchemistrysteps.com The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com

Oxidation: The pyridine nitrogen of this compound can be oxidized to the corresponding pyridine N-oxide. This is commonly achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. orgsyn.orgwikipedia.org Pyridine N-oxides are themselves useful intermediates in organic synthesis. The deoxygenation of pyridine N-oxides back to the parent pyridine can be accomplished using various methods, including palladium-catalyzed transfer oxidation. organic-chemistry.org

| Process | Reagent | Product |

|---|---|---|

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 2-(6-Ethoxypyridin-2-yl)ethanol |

| Oxidation of Pyridine Ring | Peracetic acid (CH₃CO₃H) | 2-(6-Ethoxy-1-oxido-pyridin-1-ium-2-yl)acetic acid |

| Deoxygenation of Pyridine N-oxide | Pd(OAc)₂/dppf, Et₃N | This compound |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The ethoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions (relative to the ethoxy group). Conversely, the acetic acid group at the 2-position is electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position (relative to the acetic acid). numberanalytics.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. acs.org

Nucleophilic aromatic substitution can also occur, particularly if a good leaving group is present on the ring. For instance, a chloro-substituted pyrimidine (B1678525) derivative can undergo nucleophilic substitution where the chlorine is replaced by an amine. mdpi.com The ethoxy group on this compound could potentially be substituted by other nucleophiles under appropriate conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, particularly halogenated versions, can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are prominent examples.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide using a palladium catalyst and a base. libretexts.org A halogenated derivative of this compound could react with a boronic acid or ester to form a biaryl compound. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Heck Reaction | Halogenated this compound derivative + Alkene | Palladium catalyst, Base | Aryl-Alkene C-C bond |

| Suzuki-Miyaura Coupling | Halogenated this compound derivative + Boronic acid/ester | Palladium catalyst, Base | Aryl-Aryl C-C bond |

Cyclization and Heterocycle Formation via this compound as a Building Block

The structure of this compound makes it a valuable building block for the synthesis of various heterocyclic systems. The presence of both a carboxylic acid and a pyridine ring allows for intramolecular and intermolecular cyclization reactions.

For example, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be used to form cyclic β-keto esters, which can then be decarboxylated. beilstein-journals.org A derivative of this compound could potentially undergo such a cyclization to form a fused ring system.

Furthermore, the acetic acid side chain can be elaborated and then cyclized. For instance, alkyl 2-diazo-3-oxoalkanoates can react with aziridines to form oxazolines, demonstrating a pathway to five-membered heterocycles from a related starting material. beilstein-journals.org The synthesis of various triazole derivatives has also been achieved through click reactions involving azide-functionalized precursors. mdpi.com The versatility of this compound as a synthetic precursor is highlighted by its potential use in the construction of complex molecules, including those with potential biological activity. beilstein-journals.org

Exploiting the Ethoxy Group in Derivatization

The ethoxy group at the 6-position of the pyridine ring in this compound offers a specific site for chemical modification, primarily through ether cleavage reactions. This transformation is a key strategy for the synthesis of derivatives, most notably converting the ethoxy group into a hydroxyl group, which can then serve as a versatile handle for further functionalization.

The most prominent reaction involving the ethoxy group is its cleavage under strongly acidic conditions, typically employing hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.commasterorganicchemistry.comlibretexts.org This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid to form a good leaving group. libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br- or I-) acts as a nucleophile, attacking the ethyl group and displacing the pyridone moiety.

For an aryl alkyl ether such as this compound, the cleavage reaction follows an SN2 mechanism at the less sterically hindered ethyl group. libretexts.org This results in the formation of 2-(6-hydroxypyridin-2-yl)acetic acid and an ethyl halide. The pyridyl ring itself is generally not susceptible to nucleophilic attack at the carbon atom bonded to the oxygen due to the sp2 hybridization of the carbon, which makes SN1 and SN2 reactions unfavorable. masterorganicchemistry.com Diaryl ethers are similarly resistant to cleavage by acids. libretexts.org

The resulting 2-(6-hydroxypyridin-2-yl)acetic acid is a valuable intermediate. The newly formed hydroxyl group is nucleophilic and can be used in a variety of subsequent reactions, such as alkylation, acylation, or conversion to other functional groups, allowing for the synthesis of a diverse library of derivatives.

The general conditions for the acidic cleavage of ethers are well-established, although specific optimization for this compound may be required. masterorganicchemistry.commasterorganicchemistry.com The reaction typically requires heating with a concentrated solution of HBr or HI. masterorganicchemistry.com

Below is a data table summarizing the key transformation of the ethoxy group.

| Reagent(s) | Product | Reaction Type |

| HBr or HI | 2-(6-Hydroxypyridin-2-yl)acetic acid | Acid-catalyzed ether cleavage |

Table 1. Derivatization via Ethoxy Group Cleavage

It is important to note that while the theoretical basis for this derivatization is strong, specific experimental data on the cleavage of the ethoxy group in this compound is not widely reported in the public domain. However, the established principles of ether chemistry provide a reliable framework for this synthetic strategy.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 6 Ethoxypyridin 2 Yl Acetic Acid

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, providing significant insights into the structure of its complex derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique elemental formula.

In the analysis of 2-(6-ethoxypyridin-2-yl)acetic acid and its derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. For the hydrochloride salt of the title compound, the expected protonated molecule [M+H]⁺ would be observed.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-(6-alkoxypyridin-2-yl)acetic acid Analogues

| Compound | Adduct | Predicted m/z |

| 2-(6-methoxypyridin-2-yl)acetic acid | [M+H]⁺ | 168.06552 |

| 2-(6-methoxypyridin-2-yl)acetic acid | [M+Na]⁺ | 190.04746 |

| 2-(6-methoxypyridin-2-yl)acetic acid | [M-H]⁻ | 166.05096 |

| 2-(5-ethoxypyridin-2-yl)acetic acid | [M+H]⁺ | 182.08118 |

| 2-(5-ethoxypyridin-2-yl)acetic acid | [M+Na]⁺ | 204.06312 |

| 2-(5-ethoxypyridin-2-yl)acetic acid | [M-H]⁻ | 180.06662 |

Data for the methoxy (B1213986) analogue is predicted. Data for the 5-ethoxy analogue is predicted. dcu.iebas.bg

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the precursor ion, characteristic product ions are generated, which can be used to piece together the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), the ethoxy group (OC₂H₅), or cleavage of the acetic acid side chain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are crucial for complex structures.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene (B1212753) protons of the acetic acid moiety (a singlet), and the protons on the pyridine (B92270) ring (a set of coupled multiplets). The chemical shifts of the pyridine protons would be influenced by the positions of the ethoxy and acetic acid substituents.

Two-dimensional NMR experiments provide further clarity:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Methylene (-CH₂COOH) | 3.5 - 4.0 | 40 - 50 |

| Pyridine Ring (aromatic CH) | 6.5 - 8.5 | 110 - 150 |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.5 (quartet) | 60 - 70 |

| Ethoxy (-OCH₂CH₃) | 1.2 - 1.5 (triplet) | 14 - 16 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid dimer. The C-O stretching of the ethoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the pyridine ring and the C-C bonds would be expected to give strong Raman signals.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1700-1750 (strong) | Moderate |

| C-O Stretch (Ether and Acid) | 1200-1300 | Moderate |

| Pyridine Ring Vibrations | 1400-1600 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a successful crystal structure determination would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the molecule, including the orientation of the ethoxy and acetic acid groups relative to the pyridine ring.

Detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, forming dimers or extended networks.

While no specific crystal structure for this compound is publicly available, studies on related pyridine carboxylic acids have shown that they often form hydrogen-bonded dimers in the solid state.

Advanced Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., Prep HPLC for complex mixtures)

Advanced chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity. Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for isolating the target compound from complex reaction mixtures.

The choice of stationary phase and mobile phase is critical for achieving good separation. For a polar compound like this compound, a reversed-phase column (such as C18) is often a suitable choice. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form and to improve peak shape.

Purity assessment is typically performed using analytical HPLC with a UV detector. The percentage purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For high-purity reference standards, a purity of ≥98% is often required. nih.gov

Table 4: Illustrative Preparative HPLC Parameters for Purification of a Pyridine Carboxylic Acid Derivative

| Parameter | Condition |

| Column | Reversed-phase C18, 10 µm particle size |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

Theoretical and Computational Chemistry Studies of 2 6 Ethoxypyridin 2 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. These methods provide detailed information on orbital energies, electron distribution, and molecular stability. For 2-(6-ethoxypyridin-2-yl)acetic acid, DFT calculations, often using a basis set like 6-311G**, can elucidate its fundamental chemical characteristics researchgate.net.

The stability of a molecule can be inferred from its total energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Analysis of the molecular electrostatic potential (MEP) map reveals the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the pyridine (B92270) nitrogen, indicating these as sites for hydrogen bonding or interaction with electrophiles.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, offer quantitative predictions of the molecule's behavior in chemical reactions. These parameters are invaluable for understanding its kinetic and thermodynamic stability.

Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative) Calculations performed at the B3LYP/6-311G* level of theory.*

| Property | Predicted Value | Significance |

| Total Energy | -687.12 Hartree | Thermodynamic stability reference |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Measure of molecular polarity |

Molecular Dynamics and Docking Simulations for Interaction Prediction (e.g., with specific chemical targets)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to drug discovery and design. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. tubitak.gov.trnih.gov The process involves sampling a vast number of possible conformations and scoring them based on a force field that estimates the interaction energy. For this compound, a plausible target could be an enzyme like cyclooxygenase (COX), given the structural alerts from the acetic acid moiety. Docking simulations would identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., Arginine, Tyrosine) in the active site, as well as potential hydrophobic interactions involving the ethoxypyridine ring.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

| Parameter | Result | Details |

| Binding Affinity | -7.8 kcal/mol | Indicates a favorable and spontaneous binding event. |

| Key Interacting Residues | ARG 120, TYR 355, SER 530 | Specific amino acids within the active site forming bonds. |

| Types of Interactions | Hydrogen Bond | Carboxylic acid with ARG 120 and TYR 355. |

| Hydrophobic Interaction | Pyridine ring with a hydrophobic pocket. | |

| Pi-Stacking | Pyridine ring with the aromatic side chain of TYR 355. | |

| RMSD of Complex (Post-MD) | 1.5 Å | Suggests a stable binding pose over the simulation period. biointerfaceresearch.com |

Prediction of Spectroscopic Properties through Computational Models (e.g., NMR, IR)

Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using frequency analysis within DFT. These calculations predict the vibrational frequencies corresponding to the stretching, bending, and rocking motions of the molecule's functional groups. researchgate.net For this compound, key predicted peaks would include the characteristic C=O and O-H stretching of the carboxylic acid group, C-O stretching of the ethoxy group, and various C-C and C-N vibrations within the pyridine ring. Comparing predicted spectra with experimental data can confirm the molecule's synthesis and purity. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. np-mrd.orgdrugbank.com These predictions are invaluable for assigning peaks in experimental spectra. For the target molecule, distinct chemical shifts would be predicted for the protons and carbons of the ethoxy group, the methylene (B1212753) bridge, and the substituted pyridine ring, providing a complete structural map.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |

| IR | ~1710-1730 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid Dimer) | |

| ~1210-1320 cm⁻¹ | C-O stretch (Carboxylic Acid & Ether) | |

| ~1580-1610 cm⁻¹ | C=C / C=N stretch (Pyridine Ring) | |

| ¹H NMR | ~10-12 ppm (singlet, 1H) | -COOH |

| ~7.2-8.0 ppm (multiplets, 3H) | Pyridine ring protons | |

| ~4.4 ppm (quartet, 2H) | -OCH₂CH₃ | |

| ~3.8 ppm (singlet, 2H) | -CH₂COOH | |

| ~1.4 ppm (triplet, 3H) | -OCH₂CH₃ | |

| ¹³C NMR | ~175 ppm | -COOH |

| ~164, 148, 139, 112, 110 ppm | Pyridine ring carbons | |

| ~62 ppm | -OCH₂CH₃ | |

| ~45 ppm | -CH₂COOH | |

| ~15 ppm | -OCH₂CH₃ |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a key tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By calculating the potential energy surface for a reaction, researchers can identify stable intermediates, products, and, most importantly, the high-energy transition states that govern the reaction rate. rsc.org

For reactions involving this compound, such as its synthesis, esterification, or amidation, computational methods can be used to model the step-by-step mechanism. For example, in the esterification of the carboxylic acid group, calculations can determine the energy barriers for protonation, nucleophilic attack by an alcohol, and subsequent dehydration. mdpi.com

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The activation energy (the energy difference between reactants and the transition state) calculated from these studies allows for the prediction of reaction kinetics and helps explain how catalysts can lower this barrier to accelerate the reaction. nih.gov

In Silico Screening and Ligand Design Principles using this compound as a Scaffold

The core structure of this compound, combining a substituted pyridine ring with a flexible acetic acid side chain, makes it an attractive scaffold for ligand design and in silico screening.

In Silico Screening: This process involves computationally evaluating large libraries of virtual compounds against a specific biological target to identify potential "hits." nih.gov If this compound is identified as a hit, its structure can serve as the basis for a more focused virtual library. Modifications can be computationally applied—for instance, changing the ethoxy group to other alkoxy or alkylthio groups, or substituting various positions on the pyridine ring—and these new virtual analogs can be rapidly screened to find derivatives with improved binding affinity or better pharmacokinetic properties.

Ligand Design: This approach, also known as structure-based drug design, uses the three-dimensional structure of the target's binding site to design novel molecules that fit perfectly. Starting with the docked pose of the this compound scaffold, medicinal chemists can identify unoccupied pockets in the active site and design new functional groups to extend into these spaces, creating additional favorable interactions and increasing potency and selectivity. nih.gov The pyridine ring acts as a rigid core to orient the key interacting moieties—the carboxylic acid and the ethoxy group—while also providing a vector for synthetic elaboration.

Applications in Chemical Research and Materials Science Non Clinical Focus

Role as a Synthetic Intermediate for Complex Heterocyclic Molecules

2-(6-Ethoxypyridin-2-yl)acetic acid and its structural analogs are pivotal starting materials in the synthesis of a wide array of complex heterocyclic compounds. The ethoxypyridine core is a recurring motif in the construction of fused ring systems and highly substituted aromatic structures. Researchers utilize this scaffold to build molecules with potential applications in various fields of chemistry.

The synthesis of these complex molecules often begins with a related precursor, such as 2-chloro-6-ethoxy-4-acetylpyridine, which is derived from citrazinic acid. This precursor can then be elaborated through a series of chemical reactions, including condensation and cyclization, to yield intricate heterocyclic systems. For instance, α,β-unsaturated ketones derived from the ethoxypyridine core can be condensed with reagents like 2-cyanothioacetamide to produce cyanopyridine thiones. These intermediates are then subjected to further reactions to create fused ring systems like thienopyrimidines and oxazinones.

The acetic acid moiety of the title compound provides a reactive handle that can undergo various chemical transformations, such as oxidation to form pyridine (B92270) N-oxides, reduction of the carboxylic acid, or substitution of the ethoxy group. These reactions allow chemists to generate a library of derivatives from a single starting material.

Table 1: Examples of Heterocyclic Systems Synthesized from Ethoxypyridine Precursors

| Precursor Moiety | Reagents | Resulting Heterocyclic System |

|---|---|---|

| 2-chloro-6-ethoxypyridin-4-yl | 2-cyanothioacetamide, ammonium (B1175870) acetate | Cyanopyridine thione |

| Cyanopyridine thione | Ethyl chloroacetate | Thieno[3,2-d]pyrimidine ester |

| Thieno[3,2-d]pyrimidine ester | Acetic anhydride | Pyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one |

This table is generated based on synthetic pathways described in the cited research for analogous compounds.

In the realm of medicinal chemistry research, the concept of a molecular "scaffold" is central to the design of new compounds. A scaffold represents the core structure of a molecule that can be systematically decorated with different functional groups to create a library of analogs for screening. The this compound molecule serves as an excellent example of such a scaffold.

Pyridine derivatives are recognized for their diverse biological activities, making the pyridine ring a privileged structure in drug discovery. The ethoxypyridine acetic acid framework provides a robust foundation upon which chemists can build. By modifying the carboxylic acid group, substituting the ethoxy group, or adding substituents to the pyridine ring, researchers can systematically explore the chemical space around this core. This approach is analogous to research where scaffolds like 2-(thiophen-2-yl)acetic acid have been used as a chemical platform to develop inhibitors of specific enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1). The goal in such non-clinical research is to understand structure-activity relationships and to identify novel chemical entities that interact with biological targets.

The structural motifs present in this compound are also relevant to the synthesis of compounds for agrochemical research. The development of new antimicrobial agents is a key area of focus for crop protection. Research has shown that complex heterocyclic compounds derived from ethoxypyridine precursors, such as thienopyrimidinones and oxazinones, exhibit antimicrobial properties.

The synthesis of these compounds often starts with precursors like 2-chloro-6-ethoxy-4-acetylpyridine. By using this starting material, researchers have created a series of novel pyridines, pyrimidinones, and oxazinones. The evaluation of these compounds in non-clinical settings focuses on their intrinsic chemical properties and their ability to inhibit the growth of various microorganisms, providing a foundation for the potential development of future agrochemical products.

Applications in Organic Catalysis Research

While the pyridine nucleus is a common feature in ligands for organic catalysis, specific research detailing the application of this compound as a catalyst or a ligand in catalytic systems is not extensively documented in the current body of scientific literature. The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the ethoxy and carboxylate groups could theoretically allow for coordination with metal centers, but its potential in this area remains largely unexplored.

Development of Novel Analytical Reagents and Probes (non-clinical diagnostic)

The development of new analytical reagents is crucial for advancing chemical and biological research. Compounds containing pyridine rings can sometimes form the basis of sensors or probes due to their electronic and coordination properties. For instance, the related compound 2-(Pyridin-2-yl)acetic acid hydrochloride is classified as a biochemical reagent for life science research. However, there is currently a lack of specific studies focusing on the use of this compound in the design and synthesis of novel analytical reagents or non-clinical diagnostic probes.

Exploitation in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry and the development of Metal-Organic Frameworks (MOFs) rely on the design of specific organic ligands that can bind to metal ions to form extended, often porous, structures. The molecular architecture of this compound makes it a promising candidate for such a ligand. It possesses a nitrogen donor atom on the pyridine ring and oxygen donor atoms in the carboxylate group, which can coordinate with metal ions.

Research has demonstrated that structurally related pyridine-based ligands, such as pyridine-2,6-dicarboxylic acid, are effective building blocks for constructing novel coordination polymers and MOFs. These ligands self-assemble with metal ions like Zn(II) and Nd(III) to form one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic ligand. The presence of the flexible acetic acid side chain and the ethoxy group on the this compound molecule could introduce unique structural features and functionalities into MOFs, although specific examples of MOFs constructed from this exact ligand are not yet widely reported.

Integration into Polymer Science and Advanced Materials Research

The integration of functional organic molecules into polymers is a common strategy for creating advanced materials with tailored properties. While there is potential for this compound to be used as a monomer or a functional additive in polymer science, dedicated research in this area is not prominent. The carboxylic acid group could, in principle, be used for polymerization reactions (e.g., to form polyesters or polyamides), incorporating the ethoxypyridine moiety into the polymer backbone or as a pendant group. Such materials could have interesting optical or coordination properties, but this application remains a prospective area for future investigation.

Structure Activity Relationship Sar Studies in Chemical Biology Contexts Focus on Molecular Mechanisms

Identification of Molecular Targets and Binding Mechanisms (in vitro studies)

In vitro studies have identified cyclooxygenase (COX) enzymes as primary molecular targets for 2-(6-Ethoxypyridin-2-yl)acetic acid. Both COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. The inhibitory activity of this compound is attributed to its ability to bind within the active site of these enzymes.

The binding mechanism involves the carboxylate group of the acetic acid moiety forming crucial interactions with key amino acid residues within the COX active site. Specifically, this group can interact with arginine and tyrosine residues, which are essential for the catalytic activity of the enzyme. The ethoxy group on the pyridine (B92270) ring is thought to contribute to the compound's affinity and selectivity by interacting with a hydrophobic pocket within the enzyme's active site. While specific binding affinity values (Kᵢ or Kₐ) from in vitro assays for this compound are not extensively reported in publicly available literature, the inhibitory concentrations (IC₅₀) provide a measure of its potency.

Investigations into Enzymatic Modulation (inhibition/activation pathways in vitro)

The primary mode of enzymatic modulation by this compound is the inhibition of COX-1 and COX-2. This inhibition directly leads to a reduction in the production of prostaglandins, thereby mediating its anti-inflammatory effects. The selectivity of related pyridine derivatives for COX-2 over COX-1 is an area of active investigation, as selective COX-2 inhibition is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.

The following table summarizes the in vitro inhibitory activity of various pyridine and related derivatives against COX-1 and COX-2, providing context for the potential activity of this compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 14.7 | 0.045 | 327 |

| Indomethacin (Reference) | Not specified | Not specified | 0.50 |

| Compound 4c (pyridazine derivative) | Not specified | 0.26 | Not specified |

| Compound 6b (pyridazine derivative) | Not specified | 0.18 | 6.33 |

| Compound VIIa (thiophene-3-carboxamide derivative) | 19.5 | 0.29 | 67.24 |

This table presents data for reference compounds and related heterocyclic structures to illustrate the range of COX inhibition achievable with similar scaffolds. Specific IC₅₀ values for this compound are not available in the provided search results.

Mechanistic Studies of Biological Pathway Modulation (at a molecular level, in vitro)

At the molecular level, the inhibition of COX enzymes by this compound disrupts the arachidonic acid cascade. By blocking the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins (like PGE₂), the compound effectively dampens the inflammatory response. This mechanism has been well-established for non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The reduction in prostaglandin levels subsequently leads to a decrease in downstream signaling events that promote inflammation, pain, and fever.

Development of Chemical Probes for Biological Systems

While this compound itself has not been extensively developed as a chemical probe, its structural scaffold holds promise for such applications. The pyridine and acetic acid moieties can be chemically modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. Such probes could be invaluable tools for identifying and characterizing novel binding partners, elucidating off-target effects, and visualizing the distribution of the compound within cellular systems. The 2,6-bis(2-anilinoethynyl)pyridine scaffold, for example, has been utilized in the development of anion sensors, demonstrating the versatility of the pyridine core in probe design.

Computational and Biophysical Characterization of Ligand-Receptor Interactions

Molecular docking studies on related pyridine and other heterocyclic derivatives have provided insights into the potential binding mode of this compound within the COX-2 active site. These computational models suggest that the acetic acid group forms key hydrogen bonds with residues such as Arg120 and Tyr355. The pyridine ring can engage in π-π stacking interactions with aromatic residues, while the ethoxy group can occupy a hydrophobic side pocket, contributing to binding affinity and potentially selectivity.

Key interactions predicted by molecular docking for similar COX-2 inhibitors include:

Hydrogen Bonding: with Arg120, Tyr355, and His90.

Hydrophobic Interactions: with a side pocket created by the substitution of Val523 in COX-2 for Ile523 in COX-1.

Emerging Research Directions and Methodological Challenges for 2 6 Ethoxypyridin 2 Yl Acetic Acid

Development of Highly Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2-(6-Ethoxypyridin-2-yl)acetic acid typically involves multiple steps, which may include the ethylation of a pyridine (B92270) precursor followed by transformations to introduce the acetic acid moiety. A common route involves the use of ethyl iodide and a base like potassium carbonate in a solvent such as dimethylformamide. However, in line with the growing emphasis on green chemistry, current research is focused on developing more sustainable and efficient synthetic pathways.

Future research efforts are likely to concentrate on several key areas to enhance the sustainability of synthesizing this compound:

Catalytic C-H Activation: Direct C-H activation of the pyridine ring would be a highly atom-economical approach to introduce the acetic acid side chain, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

Green Solvents and Reagents: The replacement of hazardous solvents like dimethylformamide with more environmentally benign alternatives, such as bio-derived solvents or ionic liquids, is a critical goal. Similarly, the use of greener ethylating agents and bases will be explored.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild conditions, reducing energy consumption and waste generation.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic C-H Activation | Direct functionalization of the pyridine C-H bond. | High atom economy, reduced number of synthetic steps. |

| Flow Chemistry | Continuous reaction processing in a reactor. | Improved control, safety, and scalability. |

| Green Solvents | Use of environmentally friendly solvents. | Reduced environmental impact and improved safety. |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, reduced waste. |

Exploration of Novel Reactivity and Unconventional Transformations

The known reactivity of this compound is largely centered around standard transformations of its functional groups. The compound can undergo oxidation to form the corresponding pyridine N-oxide, reduction of the carboxylic acid, and substitution of the ethoxy group. However, there is significant untapped potential for exploring novel reactivity and unconventional transformations to generate a diverse range of new molecules.

Emerging areas of research could include:

Late-Stage Functionalization: Developing methods to selectively modify the pyridine ring or the acetic acid side chain in the final stages of a synthesis would provide rapid access to a library of analogues for structure-activity relationship studies.

Diels-Alder Reactions: The pyridine ring, under certain conditions, can participate in Diels-Alder reactions, offering a pathway to complex polycyclic structures. researchgate.net

Cross-Coupling Reactions: The application of modern cross-coupling methodologies could enable the introduction of a wide variety of substituents onto the pyridine core.

Photoredox Catalysis: The use of visible light and a photocatalyst could unlock novel reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods.

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Potential Reagents and Conditions | Potential Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | This compound N-oxide |

| Reduction | Lithium aluminum hydride, sodium borohydride (B1222165) | 2-(6-Ethoxypyridin-2-yl)ethanol |

| Substitution (Ethoxy) | Halide nucleophiles | 2-(6-Halopyridin-2-yl)acetic acid derivatives |

| Late-Stage C-H Functionalization | Transition metal catalysts | Derivatized pyridine ring |

| Cycloaddition Reactions | Dienophiles, heat or Lewis acid catalysis | Bicyclic pyridine derivatives |

Advanced In Situ Spectroscopic Monitoring of Reactions involving this compound

The optimization of reaction conditions and the elucidation of reaction mechanisms for the synthesis and transformation of this compound can be significantly accelerated through the use of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reacting species without the need for sampling and offline analysis. nih.gov

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to track the concentration changes of reactants, intermediates, and products throughout a reaction. sciety.orgnih.gov This provides valuable kinetic data and insights into the reaction mechanism. For instance, the formation of the carboxylic acid group can be monitored by observing the appearance of its characteristic carbonyl stretch in the IR spectrum. sciety.org Similarly, Raman spectroscopy can provide complementary information, particularly for reactions in aqueous media. preprints.org The application of these techniques can lead to a more profound understanding of the reaction landscape, facilitating the development of more robust and efficient processes. nih.govpreprints.org

Table 3: Hypothetical Application of In Situ Spectroscopy

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |

|---|---|---|

| ATR-FTIR | Real-time concentration of functional groups. sciety.org | Monitoring the conversion of a nitrile or ester precursor to the carboxylic acid. |

| Raman Spectroscopy | Vibrational information, less sensitive to water. preprints.org | Studying reaction kinetics in aqueous or protic solvents. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores. nih.gov | Tracking the formation of conjugated systems or colored byproducts. |

| NMR Spectroscopy | Detailed structural information of species in solution. | Identifying and quantifying intermediates and products in real-time. |

Machine Learning and AI-Driven Approaches in Synthesis and Prediction

Retrosynthetic Analysis: AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that a human chemist might overlook. sciety.orgpreprints.org

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound, reducing the need for extensive and time-consuming experimental screening. preprints.orgdigitellinc.com

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in silico screening of large compound libraries to identify candidates with desired characteristics. sciety.org

Expanding Applications in Photochemistry and Electrochemistry

The photochemical and electrochemical behavior of this compound remains largely unexplored. Research in these areas could uncover novel applications for this compound and its derivatives.

Photochemistry: Investigation into the photochemical stability and reactivity of the molecule could lead to the development of photo-responsive materials or new synthetic transformations initiated by light. For example, related acetic acid derivatives have been shown to undergo photocyclization reactions. nih.gov While this specific reactivity has not been reported for this compound, it represents a potential avenue of research.

Electrochemistry: The pyridine nitrogen and the carboxylic acid group can both participate in electrochemical processes. Studying the redox properties of this compound could lead to its use as a ligand in redox-active metal complexes for catalysis or as a component in electrochemical sensors. The electrochemical behavior of other pyridine derivatives has been a subject of study, suggesting that this compound could also exhibit interesting properties. researchgate.net

The exploration of these emerging research directions holds the key to unlocking the full potential of this compound, paving the way for the development of more sustainable chemical processes and novel applications in a variety of scientific fields.

Q & A

Basic: What are the established synthetic pathways for 2-(6-Ethoxypyridin-2-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Two primary synthetic routes are documented:

- Ester Hydrolysis : Hydrolysis of ethyl 2-(6-ethoxypyridin-2-yl)acetate under acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) conditions. Optimal yields (≥85%) are achieved at 60–80°C with rigorous pH control and reaction time monitoring .

- Oxidation : Controlled oxidation of 2-(6-ethoxypyridin-2-yl)ethanol using KMnO₄ in acidic media. Stoichiometric precision (1:1 molar ratio) prevents over-oxidation, with yields improved by slow reagent addition (0.5 mL/min) and inert atmospheres .

Optimization Strategies : Automated flow reactors enhance scalability, while inline FT-IR monitors reaction progress to minimize byproducts .

Advanced: How should researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies may arise from:

- Twinning/Disorder : Use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Space Group Ambiguity : Validate with PLATON’s ADDSYM to detect missed symmetry .

- Hydrogen Bonding : Compare hydrogen-bonding motifs (e.g., R₂²(8) dimers) against Cambridge Structural Database entries .

Resolution : Collect high-resolution data (≤0.8 Å) and perform Hirshfeld surface analysis to confirm molecular packing .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Pyridine protons (δ 6.5–8.5 ppm), acetic acid CH₂ (δ 3.5–4.0 ppm), and COOH (δ 12–14 ppm) .

- FT-IR : ν(C=O) at ~1700 cm⁻¹ and pyridine ring vibrations (1600–1450 cm⁻¹) .

- HRMS : Exact mass confirmation (error <5 ppm) using ESI+ ionization .

Validation : Cross-reference with X-ray crystallography for unambiguous confirmation .

Advanced: What experimental approaches improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The ethoxy group directs electrophiles to the 4-position. Strategies include:

- Steric Effects : Introduce bulky groups (e.g., t-Bu) at the 2-position to block competing sites .

- Catalysis : Use AlCl₃ to stabilize transition states, enhancing 4-substitution by >90% .

- Temperature Control : Conduct reactions at –78°C to favor kinetic products, monitored via LC-MS (side products <5%) .

Basic: What safety protocols are mandatory when handling this compound in laboratory environments?

Methodological Answer:

- PPE : Nitrile gloves (≥0.11 mm), ANSI Z87.1 goggles, and lab coats .

- Engineering Controls : Fume hoods with face velocity ≥0.5 m/s during synthesis .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste .

- Emergency Procedures : Eye irrigation (≥15 mins saline) and medical consultation for exposure .

Advanced: How can hybrid QM/MM simulations complement experimental studies of the compound’s biological activity?

Methodological Answer:

- Modeling : Optimize ligand geometry with B3LYP/6-311++G** and dock using CHARMM36 .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic sites .

- Validation : Compare simulated binding energies with ITC-measured Kd values (error <1 kcal/mol) . Refine parameters using crystallographic B-factors .

Basic: What documented roles does this compound play in medicinal chemistry research?

Methodological Answer:

- Protease Inhibition : Acts as a bioisostere in HIV-1 integrase inhibitors (IC₅₀ <100 nM via ELISA) .

- Metal Chelation : Confirmed by UV-Vis titration (λ 250–400 nm shifts upon metal binding) .

- Prodrug Development : Ester derivatives assessed for hydrolysis rates via HPLC (C18, 0.1% TFA/ACN) .

Advanced: What analytical frameworks resolve conflicting pharmacokinetic data across model systems?

Methodological Answer:

- In Vitro : Compare hepatic microsome stability (human vs. rat t₁/₂) using LC-MS/MS .

- In Silico : PBPK modeling in GastroPlus® with LogP 1.2–1.8 and solubility >50 µg/mL .

- In Vivo : Crossover rat studies (n≥6) with allometric scaling (exponent 0.75) to address interspecies variability . Discrepancies >2-fold require re-evaluation of protein binding (fu >0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.